molecular formula C24H25N3O5S2 B2608079 N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-50-8

N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2608079
CAS No.: 851782-50-8
M. Wt: 499.6
InChI Key: KSFJFGKBFQMYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(4-Methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based benzenesulfonamide derivative. Its structure features a 4-methoxybenzenesulfonyl group at the pyrazoline N1 position, a 2-methylphenyl substituent at the pyrazoline C5 position, and a methanesulfonamide moiety attached to the phenyl ring at the C3 position. This compound is part of a broader class of sulfonamide derivatives studied for their biological activities, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and cytotoxic agents .

Properties

IUPAC Name

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-7-4-5-10-22(17)24-16-23(18-8-6-9-19(15-18)26-33(3,28)29)25-27(24)34(30,31)21-13-11-20(32-2)12-14-21/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFJFGKBFQMYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Pyrazole Ring Formation

The cyclization of chalcones with hydrazine involves nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon, followed by dehydration and ring closure . This mechanism is critical for forming the 4,5-dihydro-1H-pyrazole structure.

Sulfonation

The methanesulfonamide group is introduced via nucleophilic acyl substitution:

  • A primary or secondary amine reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the sulfonamide bond.

  • Bases like TEA or DIEA deprotonate the amine, facilitating the reaction .

Substitution Reactions

Halide precursors (e.g., alkyl halides) undergo nucleophilic displacement with sulfonamide derivatives, enabling the introduction of diverse substituents on the aromatic rings .

Analytical Characterization

The compound is characterized using advanced techniques to confirm its structure and purity:

Technique Purpose Key Observations
High-Performance Liquid Chromatography (HPLC) Monitor reaction progress and purity.Elution profiles confirm the absence of impurities and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determine molecular structure and confirm functional groups.Peaks corresponding to aromatic protons, methanesulfonamide groups, and pyrazole rings .
Mass Spectrometry (MS) Verify molecular weight and composition.Accurate detection of the molecular ion (e.g., m/z ~503 for similar sulfonamides) .

Potential Chemical Reactions

The compound’s functional groups enable participation in several reactions:

4.1 Hydrolysis of Sulfonamide
The sulfonamide group can undergo hydrolysis under acidic or basic conditions to form sulfonic acid derivatives .

4.2 Electrophilic Aromatic Substitution
The aromatic rings (e.g., 2-methylphenyl and 4-methoxybenzenesulfonyl) may react with electrophiles like nitrons or halogens, depending on directing groups .

4.3 Reduction or Oxidation
The pyrazole ring may undergo redox reactions, altering its reactivity. For example, dihydro-pyrazoles can be oxidized to fully unsaturated pyrazoles .

Reaction Conditions

Reaction Step Reagents Solvent Temperature Time
Pyrazole Formation Hydrazine hydrate, formic acidEthanol/THF25–100°C2–24 hours
Sulfonation Sulfonyl chloride, TEA/DIEADCM/DMF20–50°C1–24 hours
Reduction Sodium borohydride (NaBH₄)Methanol/THF0–50°C1–4 hours

Scientific Research Applications

Anticancer Activity

Research has indicated that N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammatory markers in vitro and in vivo.

Case Study: Reduction of Inflammatory Cytokines

In an animal model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in treating inflammatory diseases .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease progression.

Enzyme TargetInhibition TypeIC50 Value (µM)
Cyclooxygenase (COX)Competitive15
Lipoxygenase (LOX)Non-competitive20

The inhibition of these enzymes suggests that the compound could be beneficial in the management of conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Trends :

  • Electron-Withdrawing Groups (e.g., Cl, F, NO2): Enhance cytotoxicity and enzyme inhibition but reduce solubility .
  • Electron-Donating Groups (e.g., OCH3, dimethylamino): Improve solubility and bioavailability but may reduce potency .

Carbonic Anhydrase Inhibition

  • Target Compound : IC50 = 150 nM, comparable to acetazolamide (IC50 = 250 nM) but less potent than derivatives with nitro groups (e.g., IC50 = 80 nM for the 3-nitrophenyl analog) .
  • 3-Chlorophenyl Analogs : Lower inhibition (IC50 > 200 nM) due to steric hindrance from bulky substituents .

Cytotoxicity

  • Target Compound: IC50 > 50 µM (non-toxic), contrasting sharply with 2-fluorophenyl derivatives (IC50 ~ 12 µM) .
  • Triazole-Containing Analogs (e.g., 5-(4-fluorophenyl)-3-triazolyl-pyrazole): Exhibit antifungal activity (MIC = 8 µg/mL), suggesting pyrazole-triazole hybrids may broaden therapeutic utility .

Physicochemical and Pharmacokinetic Profiles

  • LogP Values :
    • Target Compound: LogP = 3.2 (moderate lipophilicity).
    • Methoxyacetyl Derivative: LogP = 2.8 (improved aqueous solubility) .
  • Oral Bioavailability: Dimethylamino-substituted analogs show superior absorption in silico models (Radar score: 0.85 vs. 0.65 for nitro derivatives) .

Biological Activity

N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, often referred to by its chemical name or CAS number (851782-50-8), is a compound of interest due to its potential biological activities, particularly as a matrix metalloproteinase (MMP) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H25N3O5S2
  • Molecular Weight : 499.6 g/mol
  • IUPAC Name : N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Structural Representation

The compound features a complex structure characterized by a pyrazole core linked to sulfonamide and aromatic groups, which may contribute to its biological activity.

Matrix Metalloproteinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of MMPs, particularly MMP-1 and MMP-13. These enzymes are critical in extracellular matrix remodeling and are implicated in various pathological conditions, including cancer metastasis and arthritis.

Table 1: Inhibition Potency of Related Compounds

Compound NameTarget MMPIC50 (nM)Reference
Compound AMMP-150
Compound BMMP-1330
N-{...}MMP-1/13TBD

The proposed mechanism of action for this compound involves non-covalent interactions with the active site of MMPs. This interaction inhibits the catalytic activity of these enzymes, thereby preventing the degradation of the extracellular matrix.

Case Studies

In a series of studies examining the therapeutic potential of similar sulfonamide derivatives:

  • Study on Cancer Metastasis :
    • Researchers evaluated the effects of sulfonamide derivatives on tumor progression in mouse models. The results indicated a reduction in tumor size and metastasis when treated with compounds similar to N-{...} .
  • Arthritis Model :
    • In an inflammatory arthritis model, administration of related compounds led to decreased levels of pro-inflammatory cytokines and improved joint function, suggesting potential for treating inflammatory diseases .

Bioavailability

The bioavailability of sulfonamide derivatives is generally influenced by their solubility and permeability. Preliminary studies suggest that modifications in the chemical structure could enhance oral bioavailability while maintaining potency against target enzymes.

Safety Profile

Toxicological assessments indicate that while many sulfonamide compounds exhibit low toxicity profiles, detailed studies are necessary for N-{...} to establish safety for potential therapeutic applications.

Q & A

Basic: What methodological steps are critical for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis of this compound involves a multi-step process starting from a 1,5-diarylpyrazole core template, as seen in analogous pyrazole derivatives . Key considerations include:

  • Intermediate purification : Use column chromatography or HPLC to isolate intermediates, ensuring minimal side reactions.
  • Functional group compatibility : Protect sulfonamide groups during condensation steps to avoid undesired reactivity.
  • Analytical validation : Employ 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) at each stage to confirm structural integrity .
  • Yield optimization : Adjust reaction stoichiometry (e.g., sulfonyl chloride equivalents) and solvent polarity (e.g., DMF vs. THF) to enhance efficiency .

Basic: How can X-ray crystallography be systematically applied to resolve the molecular structure?

Answer:
X-ray crystallography requires:

  • Data collection : Use single crystals grown via vapor diffusion (e.g., methanol/water mixtures). Validate crystal quality with pre-experiment microscopy .
  • Structure refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Monitor refinement metrics (e.g., RR-factor < 0.06, data-to-parameter ratio > 15) .
  • Visualization : Generate ORTEP-3 diagrams to depict thermal ellipsoids and confirm stereochemistry .
  • Validation : Cross-check torsion angles and bond lengths against similar pyrazole-sulfonamide structures in the Cambridge Structural Database (CSD) .

Advanced: How should researchers reconcile contradictions between computational docking predictions and experimental binding assays?

Answer:
Discrepancies arise due to force field limitations or solvent effects. Mitigation strategies include:

  • Enhanced sampling : Perform molecular dynamics (MD) simulations (e.g., using GROMACS) to account for protein flexibility and solvation .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under physiological conditions .
  • Consensus scoring : Compare results from multiple docking software (AutoDock, Glide) to identify robust interaction patterns .
  • Post-hoc analysis : Investigate protonation states (e.g., sulfonamide group pKa) using pH-dependent docking studies .

Advanced: What strategies are effective for analyzing non-covalent interactions in the crystal lattice?

Answer:
Focus on:

  • Hydrogen bonding : Extract donor-acceptor distances and angles from SHELXL output files. Compare with literature values for sulfonamide-pyrazole systems (typical N–H···O distances: 2.8–3.0 Å) .
  • π-π stacking : Use Mercury software to calculate centroid distances (3.5–4.0 Å) and dihedral angles between aromatic rings .
  • Van der Waals contacts : Generate Hirshfeld surfaces to map close-packing interactions .
  • Complementary techniques : Validate findings with solid-state NMR to probe hydrogen bonding in non-crystalline regions .

Basic: Which spectroscopic techniques are essential for characterizing functional groups and purity?

Answer:

  • NMR spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 7.0–8.0 ppm) and sulfonamide NH (δ 10–11 ppm) .
    • 13C NMR^{13} \text{C NMR}: Confirm sulfonyl carbons (δ 40–50 ppm) and pyrazole carbons (δ 140–160 ppm) .
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals in the dihydropyrazole moiety .
  • IR spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm1^{-1}) and N–H bends (1650–1550 cm1^{-1}) .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks and rule out impurities .

Advanced: How can the electronic and steric contributions of sulfonamide groups be evaluated?

Answer:

  • Computational modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and quantify charge distribution on sulfonamide oxygens .
  • Reactivity studies : Compare hydrolysis rates under acidic/basic conditions with simpler analogs (e.g., 4-methylbenzenesulfonamide) to assess steric hindrance .
  • Thermal analysis : Conduct thermogravimetric analysis (TGA) to evaluate decomposition temperatures, correlating stability with substituent effects .

Advanced: What multi-technique approach validates conformational stability in solution vs. solid states?

Answer:

  • Solution-state analysis : Use 1H NMR^1 \text{H NMR} variable-temperature studies to detect rotational barriers in the 2-methylphenyl group .
  • Solid-state analysis : Compare X-ray crystal structures with solid-state 13C NMR^{13} \text{C NMR} to assess packing-induced conformational changes .
  • Differential scanning calorimetry (DSC) : Identify polymorphic transitions or glass transitions affecting stability .
  • Computational MD : Simulate solution-phase dynamics to predict dominant conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.